Piroxicam-d3

Vue d'ensemble

Description

Piroxicam-d3 est une forme deutérée du Piroxicam, un anti-inflammatoire non stéroïdien (AINS) couramment utilisé pour traiter les symptômes de l'arthrose et de la polyarthrite rhumatoïde. Les atomes de deutérium remplacent trois atomes d'hydrogène dans la molécule de Piroxicam, ce qui peut aider à étudier la pharmacocinétique et les voies métaboliques du médicament en raison de l'effet isotopique .

Mécanisme D'action

Target of Action

Piroxicam-d3, a derivative of Piroxicam, primarily targets Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever .

Mode of Action

This compound acts by reversibly inhibiting COX-1 and COX-2 enzymes . This inhibition results in the reduction of prostaglandin synthesis , thereby decreasing the inflammatory response . The anti-inflammatory effect of this compound may result from this peripheral inhibition of prostaglandin synthesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-1 and COX-2, this compound disrupts the conversion of arachidonic acid to prostaglandins, leading to a decrease in inflammation and pain .

Pharmacokinetics

This compound is well absorbed from the oral or rectal routes and reaches steady-state after about 7 days . After repeated doses of 20mg daily for 2 weeks, mean plasma concentrations 48 hours after the last dose are still within the therapeutic range . The elimination half-life of Piroxicam is extended due to a low clearance rate and has usually been calculated at around 38 hours in healthy subjects .

Result of Action

The primary molecular and cellular effects of this compound’s action are the reduction of inflammation and pain . This is achieved through the inhibition of prostaglandin synthesis, which in turn decreases the inflammatory response . In some cell types, Piroxicam has been shown to induce apoptosis by reactive oxygen species (ROS) mediated Akt hyperphosphorylation/activation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs, the pH of the environment, and the patient’s health status can all impact the drug’s effectiveness . .

Analyse Biochimique

Biochemical Properties

Piroxicam-d3, like its parent compound Piroxicam, primarily exerts its effects by inhibiting the enzyme cyclooxygenase (COX), thereby reducing the synthesis of prostaglandins, which are key mediators of inflammation and pain . The inhibition of COX by this compound is reversible, which distinguishes it from some other NSAIDs . The drug’s interaction with COX enzymes underscores its role in biochemical reactions .

Cellular Effects

This compound impacts various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving prostaglandins . By inhibiting the synthesis of prostaglandins, this compound can affect gene expression and cellular metabolism, leading to reduced inflammation and pain .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to and inhibition of the COX enzymes . This prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain . The drug’s effects at the molecular level also include potential interactions with other biomolecules and possible impacts on gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The drug is known for its long half-life, which allows for once-daily dosing . Information on the drug’s stability, degradation, and long-term effects on cellular function can be obtained from in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, the drug has been reported to have a median lethal dose of less than 500 mg/kg in mice and rats . High doses may lead to adverse effects, while lower doses may be effective without causing significant side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is extensively metabolized in the liver, primarily through hydroxylation and conjugation processes . The drug’s interactions with various enzymes and cofactors in these pathways can influence metabolic flux and metabolite levels .

Transport and Distribution

This compound is distributed within cells and tissues in a manner that allows it to exert its therapeutic effects . The drug’s transport involves its binding to plasma proteins and its distribution is influenced by its lipophilic properties . The drug can also cross the blood-brain barrier, which may be relevant in certain therapeutic contexts .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du Piroxicam-d3 implique l'incorporation d'atomes de deutérium dans la molécule de Piroxicam. Cela peut être réalisé par diverses méthodes, notamment :

Réactions d'échange de deutérium : Cette méthode implique l'échange d'atomes d'hydrogène avec du deutérium en présence d'un agent deutérant tel que l'oxyde de deutérium (D2O) ou des solvants deutérés.

Synthèse directe : Cela implique l'utilisation de matières premières deutérées dans la synthèse du Piroxicam. Par exemple, utiliser de la pyridine deutérée dans le processus de synthèse.

Méthodes de production industrielle : La production industrielle de this compound implique généralement des réactions d'échange de deutérium à grande échelle dans des conditions contrôlées pour garantir un rendement élevé et une pureté élevée. Le processus peut inclure :

Deuteration catalytique : Utilisation de catalyseurs tels que le palladium sur carbone (Pd/C) pour faciliter l'échange d'hydrogène avec du deutérium.

Réactions à haute pression : Conduire des réactions sous haute pression pour augmenter la vitesse d'incorporation du deutérium.

Analyse Des Réactions Chimiques

Types de réactions : Le Piroxicam-d3 subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former des sulfoxydes et des sulfones.

Réduction : Les réactions de réduction peuvent convertir le this compound en ses dérivés aminés correspondants.

Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du cycle pyridine.

Réactifs et conditions courants :

Agents oxydants : Peroxyde d'hydrogène (H2O2), acide m-chloroperbenzoïque (m-CPBA).

Agents réducteurs : Hydrure de lithium et d'aluminium (LiAlH4), borohydrure de sodium (NaBH4).

Réactifs de substitution : Agents halogénants tels que le brome (Br2) ou le chlore (Cl2).

Principaux produits :

Produits d'oxydation : Sulfoxydes, sulfones.

Produits de réduction : Amines.

Produits de substitution : Dérivés halogénés.

4. Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique, notamment :

Études pharmacocinétiques : Utilisé pour étudier l'absorption, la distribution, le métabolisme et l'excrétion (ADME) du Piroxicam dans l'organisme.

Analyse des voies métaboliques : Aide à identifier les voies métaboliques et les intermédiaires.

Études d'effets isotopiques : Utilisé pour étudier l'effet isotopique cinétique et son impact sur le métabolisme des médicaments.

Études d'interactions médicamenteuses : Aide à comprendre les interactions avec d'autres médicaments et enzymes.

5. Mécanisme d'action

Le this compound exerce ses effets en inhibant l'enzyme cyclooxygénase (COX), qui est impliquée dans la synthèse des prostaglandines. Les prostaglandines sont des composés lipidiques qui jouent un rôle clé dans l'inflammation et la douleur. En inhibant la COX, le this compound réduit la production de prostaglandines, atténuant ainsi l'inflammation et la douleur .

Composés similaires :

Méloxicam : Un autre AINS avec un mécanisme d'action similaire mais une structure chimique différente.

Ténoxicam : Similaire au Piroxicam mais avec une demi-vie plus longue.

Lornoxicam : Connu pour ses puissants effets anti-inflammatoires.

Unicité du this compound :

Marquage au deutérium : La présence d'atomes de deutérium rend le this compound unique pour les études pharmacocinétiques et métaboliques.

Stabilité : L'incorporation de deutérium peut améliorer la stabilité du composé, le rendant utile pour les études à long terme.

Le this compound se distingue par son marquage au deutérium, qui offre des avantages uniques dans la recherche scientifique, en particulier pour comprendre la pharmacocinétique et le métabolisme du Piroxicam.

Applications De Recherche Scientifique

Drug Metabolism Studies

Piroxicam-d3 is primarily utilized in research settings to investigate the metabolism of piroxicam. The isotopic labeling with deuterium enables researchers to track the drug's metabolic pathways and identify its metabolites more accurately. Understanding these pathways is crucial for optimizing drug efficacy and minimizing side effects.

- Metabolic Pathways : Piroxicam is metabolized mainly by the cytochrome P450 enzyme CYP2C9, and studies using this compound help elucidate the impact of genetic variations in this enzyme on drug metabolism .

Pharmacokinetic Research

The pharmacokinetic properties of this compound are studied to determine how the drug is absorbed, distributed, metabolized, and excreted in the body. This research helps in understanding the differences between deuterated and non-deuterated forms of piroxicam.

- Enhanced Stability : The presence of deuterium may lead to altered pharmacokinetics, potentially resulting in improved therapeutic outcomes and reduced adverse effects compared to traditional piroxicam .

Clinical Applications

While this compound is primarily a research tool, its implications extend to clinical settings. Its biological activity mirrors that of piroxicam, including anti-inflammatory and analgesic effects, making it relevant for conditions such as osteoarthritis and rheumatoid arthritis.

- Efficacy Studies : Research indicates that this compound retains similar efficacy to piroxicam in reducing inflammation and pain, which could lead to better patient compliance due to potentially improved safety profiles .

Case Studies and Research Findings

Several studies have documented the applications of this compound in various contexts:

- CYP2C9 Genotype Influence : A study highlighted that individuals with different CYP2C9 genotypes experience varying levels of piroxicam exposure. Using this compound allows researchers to investigate these differences more thoroughly .

- Pain Management Trials : Clinical trials have shown that piroxicam, including its deuterated form, is effective in managing postoperative pain, suggesting that this compound could be beneficial in similar scenarios .

Comparison with Other NSAIDs

This compound can be compared with other NSAIDs regarding efficacy and safety profiles. It has been noted that while traditional piroxicam has been associated with gastrointestinal risks, studies suggest that the deuterated form may present a more favorable safety profile .

| Compound | Efficacy | GI Safety Profile | Pharmacokinetics |

|---|---|---|---|

| Piroxicam | High | Moderate risk | Standard |

| This compound | Similar to high | Potentially improved | Enhanced stability |

| Diclofenac | High | Higher GI risk | Standard |

| Ibuprofen | Moderate | Lower GI risk | Standard |

Comparaison Avec Des Composés Similaires

Meloxicam: Another NSAID with a similar mechanism of action but with a different chemical structure.

Tenoxicam: Similar to Piroxicam but with a longer half-life.

Lornoxicam: Known for its potent anti-inflammatory effects.

Uniqueness of Piroxicam-d3:

Deuterium Labeling: The presence of deuterium atoms makes this compound unique for pharmacokinetic and metabolic studies.

Stability: Deuterium incorporation can enhance the stability of the compound, making it useful for long-term studies.

This compound stands out due to its deuterium labeling, which provides unique advantages in scientific research, particularly in understanding the pharmacokinetics and metabolism of Piroxicam.

Activité Biologique

Piroxicam-d3 is a deuterated derivative of piroxicam, a non-steroidal anti-inflammatory drug (NSAID) commonly used for its analgesic and anti-inflammatory properties. The introduction of deuterium in this compound enhances its utility in pharmacokinetic studies, allowing for more precise tracking of the drug's metabolism and distribution in biological systems. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant studies.

This compound functions primarily as a cyclooxygenase (COX) inhibitor , which is crucial for the synthesis of prostaglandins—lipid compounds that mediate inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of these inflammatory mediators, leading to decreased pain and swelling. The inhibition is believed to be non-selective, affecting both COX-1 and COX-2 pathways, which can influence gastrointestinal safety profiles compared to selective COX-2 inhibitors.

Pharmacological Effects

The pharmacological effects of this compound are similar to those of its non-deuterated counterpart. Key effects include:

- Anti-inflammatory Activity : this compound effectively reduces inflammation in various models, making it beneficial in treating conditions like arthritis.

- Analgesic Effects : It provides significant pain relief in postoperative settings and chronic pain conditions.

- Antipyretic Properties : this compound may also help reduce fever through its action on prostaglandin synthesis.

Efficacy and Safety Studies

A notable study investigated the efficacy and safety of this compound in combination with other agents for managing pain following third molar extraction. The study compared a combination treatment (10 mg piroxicam with dexamethasone) against standard piroxicam dosing (20 mg). Results indicated that the combination therapy significantly reduced pain levels at specific time points post-surgery compared to piroxicam alone, highlighting the potential for enhanced analgesic efficacy when used in conjunction with other medications .

Liposomal Encapsulation

Research has also explored the encapsulation of piroxicam in liposomes to improve its bioavailability. A study reported an encapsulation efficiency of 12.73% with a mean liposome diameter of 278 nm. This formulation aims to enhance the delivery and therapeutic effectiveness of this compound while minimizing side effects associated with systemic exposure .

Table 1: Comparison of Pain Scores Post-Surgery

| Time Point (hours) | Rheumazin Group (Pain Score) | Feldene Group (Pain Score) |

|---|---|---|

| 6 | 0 | 1 |

| 120 | 0 | 1 |

Table 2: Summary of Pharmacological Effects

| Effect | Description |

|---|---|

| Anti-inflammatory | Reduces inflammation in various models |

| Analgesic | Provides significant pain relief |

| Antipyretic | Reduces fever through inhibition of prostaglandins |

Case Studies

In a clinical setting, patients receiving this compound reported improved outcomes in terms of pain management during postoperative recovery. The dual-action mechanism—targeting both inflammation and pain—was noted as beneficial for patient satisfaction and recovery times.

Propriétés

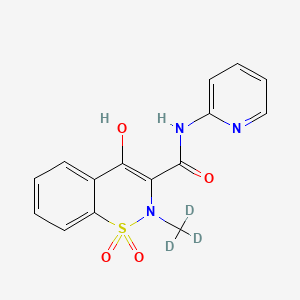

IUPAC Name |

4-hydroxy-1,1-dioxo-N-pyridin-2-yl-2-(trideuteriomethyl)-1λ6,2-benzothiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S/c1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h2-9,19H,1H3,(H,16,17,20)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSPLQLAKJAUJT-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90715737 | |

| Record name | 4-Hydroxy-2-(~2~H_3_)methyl-1,1-dioxo-N-(pyridin-2-yl)-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942047-64-5 | |

| Record name | 2H-1,2-Benzothiazine-3-carboxamide, 4-hydroxy-2-(methyl-d3)-N-2-pyridinyl-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942047-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2-(~2~H_3_)methyl-1,1-dioxo-N-(pyridin-2-yl)-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 942047-64-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.